
4-Bromo-3-fluoro-5-hydroxybenzonitrile
Overview
Description
4-Bromo-3-fluoro-5-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-5-hydroxybenzonitrile typically involves multi-step organic reactions. One common method includes the bromination and fluorination of hydroxybenzonitrile derivatives. The reaction conditions often involve the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions, facilitated by electron-withdrawing effects from fluorine and nitrile groups.
Bromine Replacement
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Amination : Reacting with amines in the presence of Pd catalysts forms aryl amines. For example, using Pd(OAc)₂ and Xantphos in toluene at 100°C yields 4-amino derivatives .
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Cyanation : Bromine-to-cyanide exchange via Buchwald-Hartwig coupling with CuCN in DMF at 120°C produces dicyano analogs .
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Suzuki-Miyaura Coupling : Bromine participates in cross-couplings with boronic acids. A representative reaction uses Pd(PPh₃)₄, K₂CO₃, and THF/water (3:1) at 80°C .
Table 1: Substitution Reactions of Bromine
Functional Group Transformations
The hydroxyl and nitrile groups enable diverse modifications.
Hydroxyl Group Reactions
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Protection : Benzylation using BnBr and K₂CO₃ in DMF at 60°C forms 5-benzyloxy derivatives, enabling subsequent bromine substitution .
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Oxidation : Treatment with Dess-Martin periodinane in CH₂Cl₂ oxidizes the hydroxyl to a ketone (3-fluoro-5-hydroxy-4-bromobenzoyl cyanide) .
Nitrile Group Reactions
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Hydrolysis : Heating with H₂SO₄ (70%) at 120°C converts the nitrile to a carboxylic acid (4-bromo-3-fluoro-5-hydroxybenzoic acid) .
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Reduction : LiAlH₄ in THF reduces the nitrile to a primary amine (4-bromo-3-fluoro-5-hydroxybenzylamine) .
Table 2: Transformations of Functional Groups
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring directs electrophiles to the 2-position (meta to fluorine and nitrile groups).
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 2-position (2-nitro-4-bromo-3-fluoro-5-hydroxybenzonitrile) .
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Halogenation : Br₂ in acetic acid brominates the 2-position, yielding 2,4-dibromo derivatives .
Radical Reactions
Under photoredox conditions, the bromine atom participates in C–O bond-forming reactions.
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Alkoxylation : Using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ as a photocatalyst and NiCl₂·DME as a cocatalyst, bromine is replaced by alkoxy groups (e.g., hexyloxy) in acetonitrile at RT .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
4-Bromo-3-fluoro-5-hydroxybenzonitrile serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating various diseases, particularly those related to hormone receptors.
Case Study: Steroid Receptor Modulators
Research indicates that this compound acts as a key intermediate for synthesizing compounds targeting androgen receptors, which are critical in the treatment of prostate cancer and other androgen-dependent diseases. The synthesis method involves a straightforward two-step reaction that enhances yield and reduces costs, making it suitable for commercial production .
Synthesis of Complex Organic Molecules
The compound is often utilized to synthesize complex organic molecules through various chemical reactions, including substitution and coupling reactions.
Table 1: Synthesis Pathways Involving this compound
Reaction Type | Example Compound | Application |
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Substitution | This compound derivatives | Anticancer agents |
Coupling | Indole derivatives | Antibacterial and antifungal properties |
Reduction | Hydroxylated derivatives | Neuroprotective agents |
Recent studies have explored the biological activity of compounds derived from this compound. These studies focus on their antibacterial, antifungal, and anticancer properties.
Case Study: Anticancer Activity
In one study, derivatives synthesized from this compound exhibited significant cytotoxic effects against various cancer cell lines, including lung cancer (A549) and colorectal cancer (HT29). The compounds induced apoptosis and cell cycle arrest in malignant cells while sparing healthy cells .
Material Science Applications
Beyond medicinal applications, this compound is also explored in material science for developing new materials with specific electronic or optical properties.
Example: Coordination Compounds
Research has indicated that metal-complexed derivatives of this compound can exhibit enhanced properties for applications in sensors and catalysis. These materials demonstrate significant interactions with biological targets, suggesting potential use in drug delivery systems .
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and hydroxyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-hydroxybenzonitrile: Lacks the bromine atom, which may affect its reactivity and applications.
3-Bromo-4-fluorobenzonitrile:
Uniqueness
4-Bromo-3-fluoro-5-hydroxybenzonitrile is unique due to the combination of bromine, fluorine, and hydroxyl groups on the benzonitrile scaffold. This unique combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Biological Activity
Overview
4-Bromo-3-fluoro-5-hydroxybenzonitrile (CAS No. 1805251-60-8) is an organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups. Its molecular formula is C7H3BrFNO, and it is a derivative of benzonitrile. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and drug development.
The synthesis of this compound typically involves multi-step organic reactions, including bromination and fluorination processes. Common methods utilize bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled conditions to achieve high yields and purity. The compound can undergo various chemical reactions, such as substitution, oxidation, reduction, and coupling reactions, which are essential for its application in synthesizing complex organic molecules and pharmaceuticals.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of the bromine, fluorine, and hydroxyl groups influences its binding affinity and specificity towards various enzymes or receptors. This compound may modulate the activity of these targets, potentially leading to therapeutic effects.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, in preclinical trials involving xenograft models (e.g., 786-O kidney cancer cells), treatment with this compound showed significant tumor size reduction and regression. The administration of varying doses demonstrated a dose-dependent response in tumor inhibition . Such findings suggest that this compound may serve as a lead candidate for developing new anticancer therapies.
Additional Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : The compound's structural features suggest potential inhibitory effects on specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms fully .
Study 1: Antitumor Efficacy in Xenograft Models
A study published in a patent document reported the efficacy of this compound in reducing tumor sizes in xenograft-bearing mice. The results indicated a significant reduction in plasma levels of human vascular endothelial growth factor A (VEGFA), which is crucial for tumor angiogenesis, demonstrating the compound's potential as an antitumor agent .
Study 2: Structure-Activity Relationship (SAR) Analysis
An analysis focusing on the structure-activity relationship revealed that modifications in the bromine and fluorine substituents significantly affect the biological activity of related compounds. This study emphasized the importance of these functional groups in enhancing binding affinity to target proteins involved in cancer progression .
Research Findings Summary Table
Properties
IUPAC Name |
4-bromo-3-fluoro-5-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENBTTOEWPVDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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